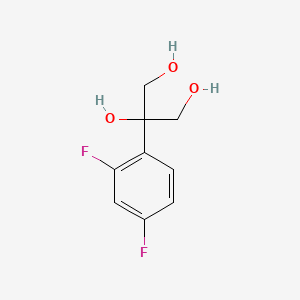

2-(2,4-Difluorophenyl)glycerol

Overview

Description

2-(2,4-Difluorophenyl)glycerol (2,4-DFPG) is a fluorinated derivative of glycerol, which is a naturally occurring three-carbon sugar alcohol. 2,4-DFPG has been studied extensively due to its potential applications in biochemistry and pharmacology. This review will cover the synthesis method of 2,4-DFPG, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Scientific Research Applications

Glycerol as a Reaction Medium

Glycerol, a key component in 2-(2,4-Difluorophenyl)glycerol, has been utilized effectively as a reaction medium. In a study by Kordnezhadian et al. (2019), glycerol was used as a non-volatile, non-toxic, and biodegradable medium for microwave-accelerated synthesis, demonstrating its efficiency and versatility in chemical reactions (Kordnezhadian et al., 2019). Similarly, He et al. (2009) employed glycerol for the electrophilic activation of aldehydes, highlighting its role as a green and effective medium in chemical synthesis (He et al., 2009).

Catalytic Processes Involving Glycerol

The use of glycerol in catalytic processes has seen significant developments. Villa et al. (2015) explored glycerol's role in the catalytic oxidation process, focusing on the production of valuable oxygenated compounds for the chemical and pharmaceutical industry (Villa et al., 2015). Safaei et al. (2012) demonstrated glycerol's effectiveness as a medium for catalyst-free synthesis, underlining its potential in green chemistry (Safaei et al., 2012).

Biomedical and Biochemical Applications

Glycerol has notable applications in the biomedical and biochemical fields. Robergs and Griffin (1998) discussed glycerol's biochemical role and its clinical applications, emphasizing its importance in human physiology and therapeutic uses (Robergs & Griffin, 1998). Zhang and Grinstaff (2014) highlighted glycerol polymers' biomedical applications, such as in drug delivery and tissue repair (Zhang & Grinstaff, 2014).

Energy and Environmental Applications

Glycerol's role in energy and environmental applications is also significant. Arechederra et al. (2007) developed a glycerol/O2 biofuel cell, showcasing glycerol's potential as a sustainable fuel source (Arechederra et al., 2007). Simões et al. (2012) discussed glycerol's valorization via electrochemical processes, indicating its potential in the sustainable production of chemicals and energy (Simões et al., 2012).

Mechanism of Action

Target of Action

Given its association with fluconazole , it’s plausible that it may target similar enzymes, such as the fungal cytochrome P450 enzyme 14α-demethylase .

Mode of Action

If it acts similarly to Fluconazole, it might inhibit the fungal cytochrome P450 enzyme 14α-demethylase . This enzyme is involved in the conversion of lanosterol to ergosterol, a critical component of the fungal cell membrane .

Biochemical Pathways

If it acts like fluconazole, it would affect the ergosterol biosynthesis pathway by inhibiting the conversion of lanosterol to ergosterol . This could lead to an accumulation of 14α-methyl sterols in fungal cells, disrupting membrane processes and inhibiting fungal growth .

Result of Action

If it acts like Fluconazole, it might lead to an accumulation of 14α-methyl sterols in the fungal cell, disrupting cell membrane processes and inhibiting fungal growth .

properties

IUPAC Name |

2-(2,4-difluorophenyl)propane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O3/c10-6-1-2-7(8(11)3-6)9(14,4-12)5-13/h1-3,12-14H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVKNFSTIAMHSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CO)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

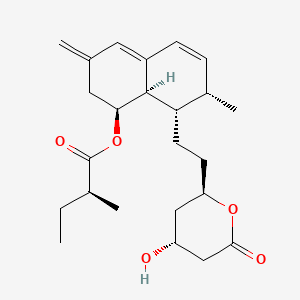

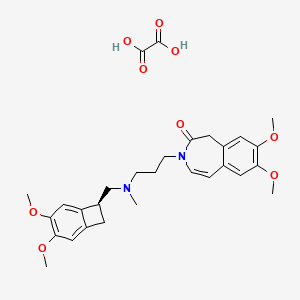

Synthesis routes and methods I

Procedure details

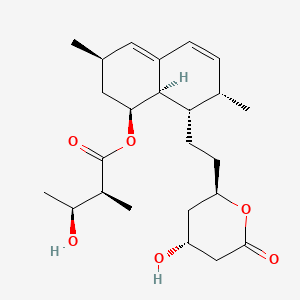

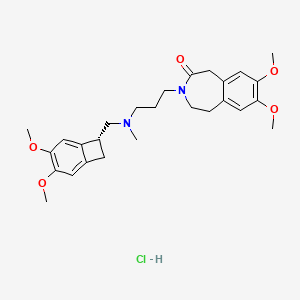

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

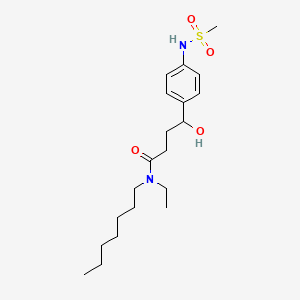

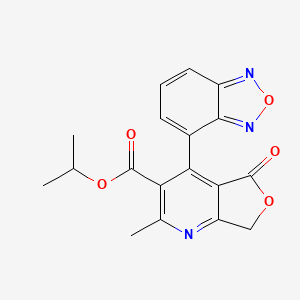

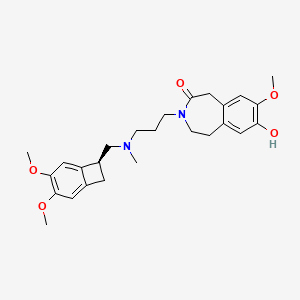

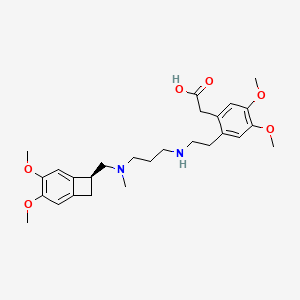

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine](/img/structure/B601735.png)